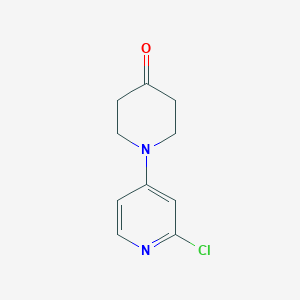
1-(2-Chloropyridin-4-yl)piperidin-4-one
Vue d'ensemble
Description
“1-(2-Chloropyridin-4-yl)piperidin-4-one” is a chemical compound with the molecular formula C10H11ClN2O. It has a molecular weight of 210.66 .
Synthesis Analysis
The synthesis of piperidin-4-one derivatives, which include “this compound”, can be achieved via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The excellent selectivity of alkyl migration is attributed to the neighboring group participation of 2-bromoethyl .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7H,2-3,5-6H2 . The Canonical SMILES for this compound is C1CN(CCC1=O)C2=NC(=NC=C2)Cl .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 210.66 g/mol . Its XLogP3-AA is 1.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . Its topological polar surface area is 46.1 Ų .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Compounds structurally related to 1-(2-Chloropyridin-4-yl)piperidin-4-one have been synthesized and characterized, showing potential for various biological and chemical applications. For example, the synthesis of 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide revealed fungicidal and antiviral activities, indicating its utility in agricultural and pharmaceutical sectors (Li et al., 2015). Another study focused on the synthesis of a novel compound through the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine, which showed broad inhibitory activities toward fungi (Xue Si-jia, 2011).
Biological Activity
Research into derivatives of this compound has also uncovered significant biological activities. A derivative compound demonstrated good activity against several cancer cell lines, with specific effectiveness in inducing apoptosis in breast and colorectal cancer cells (Han-Zhong Zhang et al., 2005). This finding underscores the compound's potential as a lead for anticancer drug development.
Material Science Applications
In the realm of material science, certain derivatives of this compound have been explored for their corrosion inhibition properties. A study on the corrosion inhibition efficiencies of some piperidine derivatives on iron corrosion highlighted their potential utility in protecting metallic structures, with quantum chemical calculations and molecular dynamics simulations providing insights into their effectiveness (S. Kaya et al., 2016).
Orientations Futures
Piperidones, including “1-(2-Chloropyridin-4-yl)piperidin-4-one”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many pharmaceutical compounds . Therefore, future research may focus on exploring the potential applications of these compounds in drug development.
Propriétés
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGMCCROLPBSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


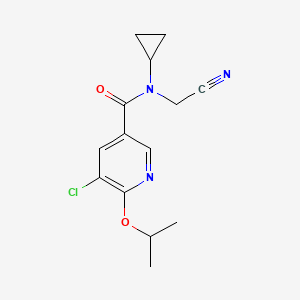



![6-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2442748.png)
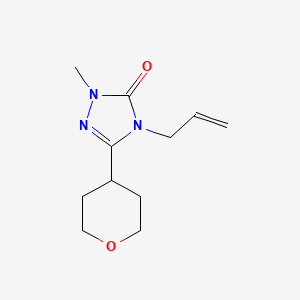
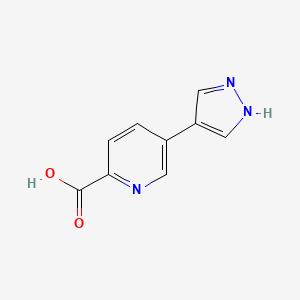
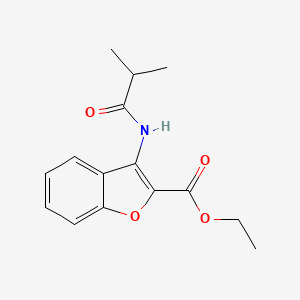
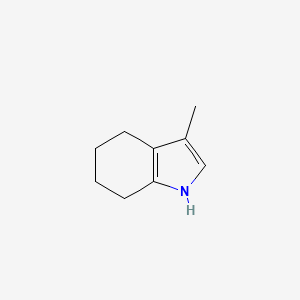
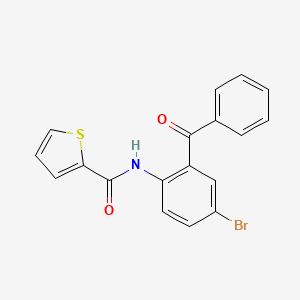
![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)
![1-[4-(6-Nitro-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2442761.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2442762.png)